(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine
Description
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine is a secondary amine featuring a 3,4-dichlorobenzyl group attached to a butan-2-ylamine backbone. This compound is structurally related to bioactive molecules targeting adrenergic receptors, ion channels, and enzymes such as Bfl-1 (a Bcl-2 family anti-apoptotic protein) . Its synthesis typically involves alkylation or reductive amination of 3,4-dichlorobenzyl halides with butan-2-ylamine derivatives.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRVKLPZWVYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine typically involves the reaction of 3,4-dichlorobenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
SR140333
- Structure : (S)-1-(2-[3-{3,4-dichlorophenyl}-1-{3-isopropoxyphenylacetyl}piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride.
- Activity: A potent tachykinin NK1 receptor antagonist. The 3,4-dichlorophenyl group enhances binding affinity to neurokinin receptors compared to non-halogenated analogs.
- Key Difference : Incorporation of a piperidine ring and quaternary ammonium moiety increases polarity and CNS penetration limitations, unlike the simpler secondary amine structure of (butan-2-yl)[(3,4-dichlorophenyl)methyl]amine .
dl-3,4-Dichloroisoproterenol
- Structure : A β-adrenergic receptor antagonist with a 3,4-dichlorophenyl group and isopropylamine side chain.
- Activity : Inhibits catecholamine-induced lipolysis in adipose tissue at >10⁻⁴ M but stimulates lipolysis at lower concentrations (10⁻⁵ M).
- Key Difference: The isoproterenol backbone (catecholamine mimicry) confers β-blocker activity, absent in the non-catechol (butan-2-yl)amine derivative .
Analogs with Varied Amine Substituents
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
- Structure : Aromatic amines attached to oxadiazole-linked 2,4-dichlorophenyl groups.
- Activity : Selective cytotoxicity against liver cancer (Hep-G2, IC₅₀ = 2.46 μg/mL).
- Key Difference : The oxadiazole ring enhances rigidity and hydrogen-bonding capacity, contrasting with the flexible butan-2-yl chain in the target compound .
N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine
- Structure : Features a methylenedioxy phenyl group and N-methyl-2-butanamine.
- Activity : Psychoactive stimulant with serotonin receptor affinity.
- Key Difference : Methylenedioxy substitution increases serotoninergic activity, while 3,4-dichloro substitution in the target compound likely shifts selectivity toward adrenergic or ion channel targets .
Substituent Position Effects: 3,4- vs. 2,4-Dichloro Derivatives
3-(3,4-Dichlorophenyl)-1,1-dimethylurea
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine
- Activity : Anticancer activity (Hep-G2, IC₅₀ = 2.46 μg/mL) vs. lower potency in 3,4-dichloro analogs.
- Key Difference : 2,4-Dichloro substitution may optimize steric compatibility with liver cancer cell targets compared to 3,4-dichloro isomers .
Pharmacological Data Comparison Table
Biological Activity
Overview
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine is an organic compound with the molecular formula C11H15Cl2N. It features a butan-2-yl group linked to a [(3,4-dichlorophenyl)methyl]amine moiety. This compound has garnered attention for its potential biological activity, particularly in the context of neurotransmitter systems and antidepressant properties.
Target of Action
Similar compounds are often explored as intermediates in the synthesis of antidepressants. The primary target for these compounds is the modulation of neurotransmitter levels, specifically serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.
Mode of Action
The mechanism by which this compound may exert its effects is through the enhancement of neurotransmitter availability in the synaptic cleft. This is achieved by inhibiting the reuptake of these neurotransmitters, thereby increasing their concentration and prolonging their action at postsynaptic receptors.
Biochemical Pathways
The compound likely interacts with monoamine neurotransmitter systems, including:
- Serotonergic System : Influences mood and anxiety.
- Noradrenergic System : Affects arousal and alertness.
- Dopaminergic System : Plays a role in reward and motivation.
Antidepressant Potential
Research indicates that compounds structurally related to this compound have shown promise as antidepressants. They may alleviate symptoms of moderate to severe depression by modulating neurotransmitter levels.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in neurotransmitter metabolism. For instance, similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is critical for maintaining acetylcholine levels in the brain .
Study 1: Antidepressant Activity
A study focusing on the synthesis and biological evaluation of related compounds revealed significant antidepressant-like effects in animal models. The tested compounds exhibited a dose-dependent increase in locomotor activity, suggesting enhanced serotonergic activity .
Study 2: Enzyme Inhibition
Another research effort highlighted the potential of this compound as an AChE inhibitor. The compound showed promising inhibitory activity with an IC50 value comparable to established AChE inhibitors. This suggests potential therapeutic applications for cognitive disorders such as Alzheimer’s disease .
Data Tables
| Compound Name | Molecular Formula | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | C11H15Cl2N | Antidepressant-like effects | N/A |
| Related Compound 1 | C10H12ClN | AChE Inhibition | 2.7 |
| Related Compound 2 | C12H14ClN | Dopaminergic Activity | 5.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
